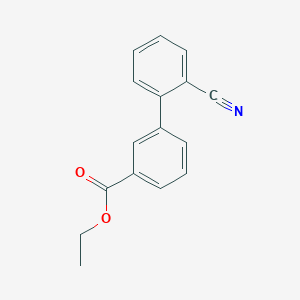

Ethyl 2'-cyanobiphenyl-3-carboxylate

Description

Significance of Biphenyl (B1667301) Scaffolds in Synthetic Chemistry

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry and materials science. nih.gov Its rigid yet tunable framework provides an excellent platform for the spatial orientation of various functional groups, enabling precise interactions with biological targets or the construction of materials with specific optoelectronic properties. The synthesis of these scaffolds has been a major focus of research, with cross-coupling reactions like the Suzuki-Miyaura coupling being instrumental in their construction. nih.govresearchgate.net This reaction's tolerance for a wide range of functional groups and its relatively mild conditions have made the synthesis of complex biphenyl derivatives, including Ethyl 2'-cyanobiphenyl-3-carboxylate, highly efficient. researchgate.netacs.org

Role of Cyano and Carboxylate Functionalities in Molecular Design

The strategic incorporation of cyano (-CN) and carboxylate (-COOR) groups onto the biphenyl backbone of this compound is a testament to the principles of modern molecular design.

The cyano group is a potent electron-withdrawing group, significantly influencing the electronic properties of the aromatic ring to which it is attached. tandfonline.com This electronic modulation can affect the reactivity of the molecule and is a key feature in the design of liquid crystals and other advanced materials. tandfonline.comnbinno.com In the context of medicinal chemistry, the cyano group can act as a hydrogen bond acceptor or participate in dipole-dipole interactions, contributing to the binding affinity of a molecule to its target.

The ethyl carboxylate group also serves as an electron-withdrawing group, though its influence is different from that of the cyano group. It can participate in hydrogen bonding and can be hydrolyzed to the corresponding carboxylic acid, a functional group that is often crucial for biological activity or for improving the water solubility of a compound. The ester functionality also provides a handle for further synthetic modifications, allowing for the construction of more complex molecules. acgpubs.org

Overview of Research Trajectories for Biphenyl Compounds

Research into biphenyl compounds continues to be a vibrant and rapidly evolving field. Key areas of investigation include:

Development of Novel Catalytic Methods: While the Suzuki-Miyaura coupling is a powerful tool, the development of more sustainable and efficient catalytic systems, including those using nanoparticle catalysts, remains an active area of research. mdpi.comlookchem.com

Medicinal Chemistry: Biphenyl derivatives are continuously being explored for their potential as therapeutic agents. Research is ongoing to identify new biphenyl-based compounds with activity against a range of diseases, including cancer and fungal infections.

Materials Science: The unique optical and electronic properties of biphenyls make them attractive for applications in liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and other electronic devices. tandfonline.comnih.gov The synthesis of novel biphenyls with tailored properties is a key objective in this field.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 131379-35-6 |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.28 g/mol |

Data sourced from chemicalbook.com

Synthesis of this compound

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction of an aryl boronic acid with an aryl halide.

Typical Reactants for Suzuki-Miyaura Coupling:

| Reactant Type | Specific Compound |

| Boronic Acid Component | Ethyl 3-(dihydroxyboranyl)benzoate |

| Aryl Halide Component | 2-Bromobenzonitrile (B47965) or 2-Iodobenzonitrile |

Data sourced from

The reaction is typically carried out in the presence of a palladium catalyst and a base. Optimization of reaction conditions, such as the choice of ligand, solvent, and temperature, is crucial for achieving high yields. For instance, the use of bulky phosphine (B1218219) ligands can enhance catalytic activity, and mixed solvent systems can improve the solubility of the reactants.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-(2-cyanophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-19-16(18)13-8-5-7-12(10-13)15-9-4-3-6-14(15)11-17/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXNJYFEBJWFCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618689 | |

| Record name | Ethyl 2'-cyano[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131379-35-6 | |

| Record name | Ethyl 2′-cyano[1,1′-biphenyl]-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131379-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2'-cyano[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 Cyanobiphenyl 3 Carboxylate and Analogous Cyanobiphenyl Carboxylates

Strategic Approaches to Biphenyl (B1667301) Ring Formation

The construction of the biphenyl scaffold is the cornerstone of synthesizing ethyl 2'-cyanobiphenyl-3-carboxylate. Various transition metal-catalyzed cross-coupling reactions have been developed to achieve this transformation with high efficiency and selectivity. These methods typically involve the coupling of an aryl halide or a related electrophile with an organometallic nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are paramount in modern organic synthesis for their ability to facilitate the formation of carbon-carbon bonds under relatively mild conditions and with high functional group tolerance. wikipedia.org Several named reactions under this category are instrumental in the synthesis of biphenyls.

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.orgmdpi.com The reaction couples an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate, catalyzed by a palladium(0) complex. mdpi.com For the synthesis of compounds like this compound, this would typically involve the reaction of a substituted phenylboronic acid with a substituted halobenzene.

The synthesis of various biphenyl carboxylic acids has been achieved with high yields through Suzuki-Miyaura cross-coupling. researchgate.net For instance, the coupling of a bromobenzoic acid with an aryl boronic acid using a water-soluble fullerene-supported PdCl2 nanocatalyst has demonstrated yields of over 90% at room temperature. researchgate.net The development of heterogeneous catalysts, such as palladium nanoparticles supported on COOH-modified graphene, offers a greener alternative with good reusability. mdpi.com Furthermore, the scope of the Suzuki-Miyaura reaction has been expanded to include aryl carbamates, carbonates, and sulfamates as coupling partners, providing a powerful means to use simple phenol (B47542) derivatives as precursors to polysubstituted aromatic compounds. nih.gov

A notable variation is the decarboxylative Suzuki-Miyaura coupling, which allows for the use of readily available (hetero)aromatic carboxylic acids as coupling partners with arylboronic acids. rsc.org This method avoids the need for pre-functionalization to halides and often benefits from low catalyst loadings. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgyoutube.com This reaction is highly valued for its broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org While not as frequently used in industrial applications as the Suzuki coupling due to the moisture and air sensitivity of the organozinc reagents, the Negishi coupling is a powerful tool in total synthesis. wikipedia.orgyoutube.com

Palladium catalysts generally provide higher chemical yields and greater functional group tolerance in Negishi couplings. wikipedia.org The reaction mechanism proceeds through oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. youtube.com For the synthesis of cyanobiphenyl carboxylates, this would entail the coupling of a halo-cyanobenzene derivative with a zincated benzoate (B1203000) ester, or vice-versa.

Table 2: Key Features of Negishi Coupling

The Kumada coupling, reported independently by the groups of Kumada and Corriu in 1972, was one of the first transition metal-catalyzed cross-coupling reactions. wikipedia.org It utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium. wikipedia.orgnih.gov This method is advantageous for its use of readily available and highly reactive Grignard reagents. nih.gov

The reaction is particularly useful for the synthesis of unsymmetrical biaryls and has been applied on an industrial scale. wikipedia.orgorganic-chemistry.org However, a significant limitation is the high reactivity of Grignard reagents, which restricts the tolerance of acidic functional groups in the substrates. nih.gov The catalytic cycle is believed to be analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Recent advancements have shown that Kumada-type couplings can be performed even in the presence of water, challenging traditional textbook teachings. nih.gov For the synthesis of this compound, a potential route would be the reaction of a Grignard reagent derived from a halobenzonitrile with an ethyl halobenzoate in the presence of a suitable nickel or palladium catalyst.

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture, and their tolerance of a wide variety of functional groups, including esters, amides, and ketones. thermofisher.comyoutube.com This makes the Stille reaction a highly versatile method in organic synthesis, particularly for complex molecules. wikipedia.org

The main drawback of the Stille coupling is the toxicity of the organotin compounds and their byproducts, which require careful handling and disposal. organic-chemistry.orgyoutube.com The reaction mechanism is similar to other palladium-catalyzed cross-couplings. youtube.com In the context of synthesizing cyanobiphenyl carboxylates, a Stille coupling could involve the reaction of an organostannane derived from a cyanobenzene with an ethyl halobenzoate.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgmdpi.com While classically used for the vinylation of aryl halides, it can also be applied for the arylation of olefins to construct biphenyl systems, although this is less common than the direct coupling of two aryl partners. nih.gov

The reaction typically proceeds with high stereoselectivity. organic-chemistry.org One of the challenges in applying the Heck reaction to cyclic olefins for biaryl synthesis is controlling the regioselectivity, as mixtures of mono- and diarylated products can be formed. nih.gov Phosphine-free palladium systems have been explored as more economical and environmentally friendly alternatives to traditional phosphine-ligated catalysts. nih.gov The use of ionic liquids as the reaction medium has also been shown to promote the reaction in the absence of a phosphine (B1218219) ligand. wikipedia.org

Table 3: List of Mentioned Compounds

Copper-Mediated Biphenyl Formation

Copper-catalyzed reactions represent one of the earliest and most enduring methods for forging aryl-aryl bonds. These methods have evolved significantly from harsh, high-temperature conditions to milder, more versatile protocols.

The Ullmann reaction, first reported in 1901, is a classical method for synthesizing symmetrical biaryl compounds through the copper-promoted coupling of two aryl halide molecules. organic-chemistry.orgsci-hub.se The traditional reaction requires high temperatures, often exceeding 200°C, and a stoichiometric amount of copper powder. organic-chemistry.orgwikipedia.org For the synthesis of an unsymmetrical biphenyl like this compound, a cross-coupling between two different aryl halides, such as ethyl 3-iodobenzoate (B1234465) and 2-bromobenzonitrile (B47965), would be required. The reactivity order of the halides is typically I > Br > Cl, and the presence of electron-withdrawing groups, such as the cyano and ester groups in the precursors, can facilitate the reaction. sci-hub.se

The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org A copper(I) species undergoes oxidative addition with an aryl halide, followed by a second oxidative addition or reaction with another aryl halide molecule and subsequent reductive elimination to form the new carbon-carbon bond. organic-chemistry.org

Modern advancements have led to the development of ligand-assisted, catalytic Ullmann-type reactions that proceed under much milder conditions. wikipedia.orgnih.gov Ligands such as diamines, acylhydrazines, and phenanthrolines can stabilize the copper catalyst, improve solubility, and facilitate the catalytic cycle, allowing for lower reaction temperatures and reduced catalyst loading. wikipedia.orgnih.gov

Table 1: Comparison of Classical vs. Modern Ullmann Reaction Conditions

| Feature | Classical Ullmann Coupling | Modern Ligand-Assisted Ullmann Coupling |

| Catalyst | Stoichiometric Copper powder | Catalytic Cu(I) salts (e.g., CuI, Cu(OTf)₂) |

| Temperature | >200°C wikipedia.org | 60 - 120°C nih.gov |

| Solvent | High-boiling polar (e.g., DMF, Nitrobenzene) wikipedia.org | Various polar aprotic (e.g., DMF, Dioxane) |

| Ligands | None | Often required (e.g., Diamines, Phenanthroline) wikipedia.org |

| Substrate Scope | Limited, favors activated aryl halides sci-hub.se | Broader, including less reactive halides |

| Yields | Often low to moderate nih.gov | Moderate to high nih.gov |

The Bennett-Turner reaction is another metal-mediated method for biphenyl synthesis, first reported in 1914. nih.gov It involves the coupling of an aryl Grignard reagent, such as phenylmagnesium bromide, with a metal salt like chromium(III) chloride (CrCl₃) or, more commonly, copper(II) chloride (CuCl₂). nih.gov

The reaction proceeds via the formation of an organometallic intermediate. For the synthesis of a substituted biphenyl, one could envision a pathway starting with the Grignard reagent derived from one of the aryl halide precursors (e.g., 3-(ethoxycarbonyl)phenylmagnesium bromide) which then reacts with the second aryl halide (e.g., 2-chlorobenzonitrile) in the presence of a copper catalyst. The process is effectively a copper-catalyzed cross-coupling reaction involving an organomagnesium nucleophile.

Classical Biphenyl Synthesis Methods

Before the widespread adoption of palladium and copper catalysis, other methods were employed for biphenyl synthesis, though they often suffered from significant limitations.

The Wurtz-Fittig reaction is the formation of substituted aromatic compounds by reacting an aryl halide with an alkyl halide and sodium metal in a dry ether solvent. wikipedia.orglscollege.ac.in A variation, known as the Fittig reaction, couples two aryl halides to form a biphenyl. iitk.ac.in To synthesize an unsymmetrical biphenyl like this compound, this would involve the reaction of a mixture of two different aryl halides with sodium.

However, this approach is plagued by major drawbacks. The reaction typically produces a mixture of three products: two symmetrical homocoupling products (e.g., diethyl biphenyl-3,3'-dicarboxylate and 2,2'-dicyanobiphenyl) and the desired unsymmetrical cross-coupling product (this compound). Separating these products is often difficult, leading to low yields of the target molecule. The mechanism is debated, with evidence supporting both radical and organoalkali (organosodium) intermediate pathways. lscollege.ac.in Due to these limitations, the Fittig reaction is rarely used for the synthesis of unsymmetrical biaryls in modern chemistry. unacademy.com

An alternative strategy involves constructing the biphenyl core first and then introducing the functional groups. The Friedel-Crafts reaction is a fundamental method for attaching substituents to an aromatic ring. rsc.org Specifically, Friedel-Crafts acylation can be used to introduce a keto group onto a biphenyl substrate. nih.govorganic-chemistry.org

For instance, biphenyl could be acylated with 3-chlorocarbonylbenzoic acid ethyl ester (the acid chloride of mono-ethyl terephthalate) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov This would introduce the ethyl carboxylate group attached to a carbonyl. Subsequent chemical modifications would be necessary to remove the carbonyl and introduce the cyano group on the other ring, making this a multi-step and potentially complex route. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polysubstitution reactions. rsc.orgorganic-chemistry.org The reaction mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic biphenyl ring. nih.gov

Introduction and Transformation of Key Functional Groups

Once the cyanobiphenyl carboxylate scaffold is assembled, the cyano and ester functional groups can be transformed to generate a variety of analogs. These transformations allow for the fine-tuning of the molecule's properties for different applications.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (e.g., using HCl or NaOH). researchgate.net This carboxylic acid provides a handle for further modifications, such as amide bond formation. Alternatively, the ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). elte.hu

The nitrile (cyano) group is also synthetically versatile. It can be reduced to a primary amine (a benzylamine (B48309) derivative) using reagents such as lithium aluminum hydride or catalytic hydrogenation (e.g., H₂ over a palladium catalyst). vanderbilt.edu This introduces a basic nitrogenous group into the molecule. The specific conditions for these transformations must be chosen carefully to avoid unintended reactions with other functional groups present in the molecule.

Table 2: Selected Functional Group Transformations for a Cyanobiphenyl Carboxylate Scaffold

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Ethyl Ester (-COOEt) | 1. NaOH or HCl (aq) 2. H₃O⁺ workup | Carboxylic Acid (-COOH) researchgate.net |

| Ethyl Ester (-COOEt) | LiAlH₄ in THF, then H₂O workup | Primary Alcohol (-CH₂OH) elte.hu |

| Cyano (-CN) | LiAlH₄ in THF, then H₂O workup | Primary Amine (-CH₂NH₂) vanderbilt.edu |

| Cyano (-CN) | H₂, Pd/C, MeOH/HCl | Primary Amine (-CH₂NH₂) researchgate.net |

Cyanation Reactions at Aromatic Positions

The introduction of a cyano group onto an aromatic ring is a critical step in the synthesis of cyanobiphenyls. Modern cyanation methods offer alternatives to traditional approaches like the Sandmeyer reaction, providing milder conditions and greater functional group tolerance.

One contemporary strategy involves the direct C-H functionalization of arenes. scielo.br Photoredox catalysis, for instance, enables the direct cyanation of aromatic rings under mild conditions at room temperature. nih.gov This method is compatible with a range of electron-donating and -withdrawing groups, as well as various heterocyclic structures. nih.gov For example, a photoredox-catalyzed system using an acridinium (B8443388) photooxidant can effectively generate arene cation radicals, which then react with a cyanide source. nih.gov This approach has been shown to be highly para-selective for monosubstituted benzenes and avoids unwanted reactions at benzylic positions. nih.gov

Another approach is the use of electrophilic cyanide sources. scielo.br Reagents that deliver the cyano group as an electrophile ("CN+") allow for the cyanation of nucleophilic aromatic compounds. scielo.br This "umpolung" or reversal of reactivity is a versatile strategy for accessing cyanated aromatics that might be difficult to obtain through other means. scielo.br

Transition-metal-catalyzed cross-coupling reactions are also a cornerstone of modern aromatic cyanation. These methods typically involve the reaction of an aryl halide or triflate with a cyanide salt in the presence of a palladium or copper catalyst. A process for preparing 2-cyanobiphenyl compounds involves reacting a phenylmagnesium halide with a 2-halobenzonitrile in the presence of a manganese(II) halide. google.com

The table below summarizes various aromatic cyanation methods.

| Method | Description | Key Features | Reference(s) |

| Photoredox Catalysis | Direct C-H cyanation of arenes using a photocatalyst. | Mild, room temperature conditions; high functional group tolerance. | nih.gov |

| Electrophilic Cyanation | Use of "CN+" sources to cyanate (B1221674) nucleophilic arenes. | Reversal of traditional cyanide reactivity. | scielo.br |

| Transition-Metal Catalysis | Cross-coupling of aryl halides with cyanide salts. | Widely applicable, good yields. | google.com |

| Anionic Cross-Coupling | C-H arylation using an anionic form of a cyanoarene. | One-pot synthesis of alkylcyanobiaryls. | nih.gov |

Esterification Techniques for Carboxylic Acid Derivatives

Esterification, the conversion of carboxylic acids into esters, is a fundamental reaction in organic synthesis. For biphenyl carboxylic acids, several techniques can be employed to form the corresponding esters, such as this compound.

The Fischer esterification is a classic and widely used method. masterorganicchemistry.com It involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uklibretexts.org The reaction is reversible, so to drive it towards the product, the alcohol is often used in excess as the solvent, and the ester product may be distilled off as it forms if it has a lower boiling point than the other components. masterorganicchemistry.comchemguide.co.uklibretexts.org

For more sensitive substrates or when milder conditions are required, coupling agents can be used. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

The choice of esterification method depends on the specific properties of the biphenyl carboxylic acid and the desired ester. For larger, more complex esters, heating the reaction mixture under reflux may be necessary to achieve equilibrium, followed by fractional distillation to separate the product. libretexts.org

The following table outlines common esterification techniques.

| Technique | Reagents | Conditions | Applicability | Reference(s) | | --- | --- | --- | --- | | Fischer Esterification | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | Heating, often with removal of water or ester | General method for many carboxylic acids | masterorganicchemistry.comchemguide.co.uklibretexts.org | | Acyl Chloride Method | Carboxylic acid converted to acyl chloride, then reacted with alcohol | Often at room temperature or with gentle warming | Useful for acids that are difficult to esterify directly | chemguide.co.uk | | Acid Anhydride (B1165640) Method | Carboxylic acid converted to acid anhydride, then reacted with alcohol | Typically requires heating | Good for preparing esters when the corresponding anhydride is available | chemguide.co.uk |

Selective Functional Group Manipulations

The synthesis of complex molecules like this compound often requires the selective manipulation of functional groups to avoid unwanted side reactions.

Oxidation Pathways

Selective oxidation is crucial for introducing or modifying oxygen-containing functional groups. rsc.org For instance, the oxidation of a methyl group on a biphenyl ring to a carboxylic acid can be a key step. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid are powerful oxidizing agents, but milder and more selective methods are often preferred. masterorganicchemistry.com

Selenium(IV) oxide (SeO₂) is a versatile oxidizing agent that can be used for the oxidation of methyl groups to aldehydes, which can then be further oxidized to carboxylic acids. nih.gov For example, SeO₂ has been used to oxidize a methyl group to a formyl group in a bipyridine derivative, a crucial step in the synthesis of an antibiotic. nih.gov Quinones, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), are also effective oxidizing agents for certain transformations. nih.gov

The choice of oxidant and reaction conditions is critical to achieve the desired selectivity and avoid over-oxidation or reaction with other functional groups in the molecule. rsc.org

Reduction Reactions of Nitrile and Nitro Groups

The reduction of nitrile and nitro groups provides pathways to amines and other functionalities. The reduction of aromatic nitro groups to amines is a particularly important transformation. masterorganicchemistry.com This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum, or Raney nickel. masterorganicchemistry.comwikipedia.org Another common method is the use of metals such as iron, tin, or zinc in an acidic medium. masterorganicchemistry.comwikipedia.org

The reduction of nitriles can yield primary amines. This transformation can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.gov However, chemoselectivity can be an issue, as some reagents may also reduce other functional groups present in the molecule. nih.gov Recent research has focused on developing more selective catalysts, such as an Fe₃O₄-MWCNTs@PEI-Ag nanocomposite, which can chemoselectively reduce both nitro and nitrile groups to amines. nih.gov

It is also possible to selectively reduce a nitro group to a hydroxylamine (B1172632) using specific reagents and conditions, such as zinc metal in aqueous ammonium (B1175870) chloride or Raney nickel with hydrazine (B178648) at low temperatures. wikipedia.org

The table below details various reduction methods for nitrile and nitro groups.

| Functional Group | Reducing Agent/System | Product | Key Features | Reference(s) | | --- | --- | --- | --- | | Aromatic Nitro | H₂ with Pd, Pt, or Ni catalyst | Amine | Widely used industrial method | masterorganicchemistry.comwikipedia.org | | Aromatic Nitro | Fe, Sn, or Zn in acid | Amine | Classic and effective laboratory method | masterorganicchemistry.comwikipedia.org | | Aromatic Nitro | Zinc metal in aqueous NH₄Cl | Hydroxylamine | Selective reduction to hydroxylamine | wikipedia.org | | Nitrile | LiAlH₄ | Amine | Powerful reducing agent | nih.gov | | Nitrile/Nitro | Fe₃O₄-MWCNTs@PEI-Ag nanocomposite with NaBH₄ | Amine | Chemoselective and reusable catalyst | nih.gov |

Nucleophilic Substitution Processes

Nucleophilic substitution reactions are fundamental for introducing a wide variety of functional groups onto an aromatic or aliphatic framework. In the context of cyanobiphenyl synthesis, these reactions can be used to introduce the cyano group or other substituents.

For example, a halogen atom on a biphenyl ring can be displaced by a cyanide ion in a nucleophilic aromatic substitution reaction. The success of this reaction often depends on the presence of activating groups, such as a nitro group, ortho or para to the leaving group.

In other cases, a functional group can be introduced that later facilitates a nucleophilic substitution. For instance, the conversion of a hydroxyl group to a better leaving group, like a tosylate, allows for subsequent reaction with a nucleophile.

The synthesis of substituted indolizines, which share some structural similarities with biphenyls, has been achieved through nucleophilic substitution of a chloro group. beilstein-journals.orgnih.gov This demonstrates the utility of this reaction type in building complex heterocyclic systems. The reactivity of the leaving group is often enhanced by the electronic effects of neighboring groups. beilstein-journals.orgnih.gov

Multi-Component and Cascade Reaction Design

Multi-component reactions (MCRs) and cascade reactions are powerful strategies in modern organic synthesis that allow for the construction of complex molecules from simple starting materials in a single pot. jocpr.comrsc.org These approaches offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. jocpr.com

MCRs involve the combination of three or more reactants in a single step to form a product that contains portions of all the starting materials. jocpr.comnih.gov Several classic MCRs, such as the Ugi and Hantzsch reactions, have been adapted for the synthesis of diverse molecular scaffolds. beilstein-journals.org The Gewald reaction, for example, is a multicomponent reaction that can be used to synthesize substituted thiophenes, which can serve as building blocks for more complex structures. beilstein-journals.org

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. These reactions can rapidly build molecular complexity from a single starting material. For instance, enzyme cascade reactions have been developed for the synthesis of carboxylic acids from alcohols in a one-pot process. rsc.org

While specific examples of MCRs or cascade reactions for the direct synthesis of this compound are not prevalent in the provided search results, the principles of these methodologies are highly applicable to the synthesis of its precursors or analogous structures. The design of such reactions would involve the careful selection of starting materials that can undergo a series of planned transformations to assemble the final cyanobiphenyl carboxylate structure.

Knoevenagel Condensation Applications

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone. nih.gov This reaction, usually catalyzed by a weak base, proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. nih.gov Its utility extends to the synthesis of precursors for complex cyanobiphenyl carboxylates.

A pertinent example is the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives. In this multi-step process, a key Knoevenagel condensation is employed. The active methylene group of ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is reacted with various substituted benzaldehydes. This condensation is typically carried out in a suitable solvent like toluene, with catalytic amounts of piperidine (B6355638) and glacial acetic acid, and requires heating under reflux for several hours to ensure the reaction goes to completion.

The general reaction mechanism involves the deprotonation of the active methylene compound by the base (piperidine) to form a carbanionic intermediate. This nucleophile then attacks the carbonyl carbon of the benzaldehyde (B42025). Subsequent dehydration of the resulting aldol-type intermediate yields the final α,β-unsaturated product. The choice of substituent on the benzaldehyde ring allows for the creation of a library of analogous compounds.

Table 1: Knoevenagel Condensation of Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with Substituted Benzaldehydes

| Entry | Substituted Benzaldehyde | Reaction Conditions | Product |

| 1 | Benzaldehyde | Toluene, Piperidine, Acetic Acid, Reflux 5-6h | Ethyl 2-(2-cyano-3-phenylacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |

| 2 | 4-Hydroxybenzaldehyde | Toluene, Piperidine, Acetic Acid, Reflux 5-6h | Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |

| 3 | 4-(Dimethylamino)benzaldehyde | Toluene, Piperidine, Acetic Acid, Reflux 5-6h | Ethyl 2-(2-cyano-3-(4-(dimethylamino)phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |

This table illustrates the versatility of the Knoevenagel condensation in creating a range of analogs by varying the aldehyde component.

Cycloaddition Reactions Leading to Fused Systems

Cycloaddition reactions are powerful, atom-economical methods for constructing cyclic and polycyclic systems. nih.gov Among these, the [4+2] cycloaddition, or Diels-Alder reaction, is particularly valuable for synthesizing six-membered rings. mdpi.com This reaction involves the concerted interaction between a 4π-electron system (the diene) and a 2π-electron system (the dienophile). mdpi.com Cyanobiphenyl carboxylates, containing electron-withdrawing cyano and carboxylate groups, can be precursors to or participants in such reactions, leading to complex fused heterocyclic and carbocyclic frameworks.

While the biphenyl core of this compound is not itself a diene, analogous structures or precursors can be designed to participate in these reactions. For instance, a diene system can be constructed as part of a larger molecule containing the cyanobiphenyl moiety. The electron-withdrawing nature of the cyano and ester groups can activate an adjacent double bond, making it a more reactive dienophile for reaction with a diene.

A demonstrative strategy for building complex fused systems is the selective [4+2] cycloaddition reaction between bicyclic thiazolo-2-pyridones and arynes. nih.gov In this process, the 4π system within the 2-pyridone ring acts as the diene, and the highly reactive aryne serves as the dienophile. nih.gov This methodology allows for the rapid assembly of structurally complex, three-dimensional thiazolo-fused bridged isoquinolones in high yields. nih.gov The reaction's success often depends on modulating the reactivity of competing functional groups; for example, oxidizing a sulfide (B99878) in the thiazoline (B8809763) ring can prevent it from reacting with the aryne, thereby favoring the desired Diels-Alder pathway. nih.gov This principle of selective reactivity is crucial when designing cycloaddition reactions with multifunctional molecules like cyanobiphenyl carboxylates.

Table 2: Illustrative [4+2] Cycloaddition for Fused System Synthesis

| Diene System | Dienophile | Key Conditions | Fused Product Type |

| Thiazolo-2-pyridone | Benzyne (generated in situ) | Toluene, Heat | Thiazolo-fused bridged isoquinolone |

| Furan-fused cyclobutanone | Imine | Rh(I) catalyst, Mild conditions | Furan-fused lactam |

| Quinodimethane | Ethylene | N/A (Theoretical study) | Tetralin derivative |

This table provides examples of diene/dienophile pairs used in [4+2] cycloadditions to generate complex fused ring systems, a strategy applicable to analogs of the target compound. nih.govnih.gov

One-Pot Synthetic Sequences

A highly relevant one-pot strategy is the sequential Miyaura borylation/Suzuki cross-coupling reaction. medium.comrsc.org This method allows for the coupling of two different aryl halides to form a biaryl system. The general process is as follows:

Miyaura Borylation : An aryl halide is reacted with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst to form an aryl boronic ester intermediate.

Suzuki Coupling : A second aryl halide is added to the same pot, along with a base and the same or an additional palladium catalyst. The in situ generated aryl boronic ester then couples with the second aryl halide to form the final biaryl product.

This approach is directly applicable to the synthesis of this compound. For example, ethyl 3-bromobenzoate could first undergo Miyaura borylation, followed by the addition of 2-bromobenzonitrile to the same pot to complete the Suzuki coupling, yielding the target molecule. Careful selection of catalysts (e.g., Pd(dppf)Cl₂) and reaction conditions (solvents like dioxane or ethanol, and bases like K₃PO₄ or Cs₂CO₃) is critical for achieving high yields and minimizing side reactions. medium.comnih.gov Microwave-assisted protocols have also been developed to accelerate these one-pot sequences significantly. rsc.org

Another example of a one-pot process for analogous structures is the synthesis of 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides. nih.gov This transition-metal-free, two-step procedure involves a nucleophilic substitution followed by a base-mediated intramolecular cyclization in a single pot, demonstrating the broad applicability of one-pot strategies in synthesizing complex, functionalized heterocycles and carbocycles. nih.gov

Table 3: Generalized One-Pot Miyaura Borylation/Suzuki Coupling Scheme

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Intermediate/Product |

| 1. Borylation | Aryl Halide A (e.g., Ethyl 3-bromobenzoate) | B₂pin₂ | Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc) | Aryl Boronic Ester |

| 2. Suzuki Coupling | Aryl Boronic Ester (in situ) | Aryl Halide B (e.g., 2-Bromobenzonitrile) | Pd Catalyst, Base (e.g., K₃PO₄) | Biaryl Product (e.g., this compound) |

This table outlines the sequential steps in a one-pot borylation/Suzuki reaction, a powerful method for synthesizing the biphenyl core of the target compound and its analogs.

Mechanistic Investigations of Synthetic Transformations Involving the Ethyl 2 Cyanobiphenyl 3 Carboxylate Scaffold

Elucidation of Reaction Mechanisms for Biphenyl (B1667301) Coupling

The construction of the biphenyl scaffold, the central structural feature of Ethyl 2'-cyanobiphenyl-3-carboxylate, is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. researchgate.netresearchgate.net The generally accepted mechanism for these reactions is a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (e.g., a substituted bromobenzene or chlorobenzene) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species. The reactivity in this step is often influenced by the carbon-halogen bond dissociation energy, with aryl iodides being more reactive than bromides, and chlorides being the least reactive. nih.gov

Transmetalation: Following oxidative addition, the organopalladium(II) complex undergoes transmetalation. In the context of the Suzuki-Miyaura reaction, this involves the transfer of an organic group from an organoboron compound (e.g., a phenylboronic acid) to the palladium center. This step requires the activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex. The aryl group from the boronic acid displaces the halide on the palladium complex, forming a diorganopalladium(II) intermediate.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (the two aryl rings that will form the biphenyl) are coupled together, and a new carbon-carbon bond is formed. The palladium catalyst is simultaneously reduced from palladium(II) back to its palladium(0) state, allowing it to re-enter the catalytic cycle. This step is typically irreversible and is the product-forming step of the reaction.

Analysis of Intermediate Species in Synthesis

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediate species. In palladium-catalyzed cross-coupling reactions for the synthesis of biphenyls, several key intermediates have been identified through a combination of experimental and computational studies. nih.gov

The active catalytic species is often a monoligated L1Pd(0) complex, which is highly reactive and typically generated in situ from more stable palladium precursors like palladium(II) acetate (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3). nih.gov These precursors react with ligands in the reaction mixture to form the catalytically active Pd(0) species.

Key intermediates in the catalytic cycle include:

Oxidative Addition Adduct: A palladium(II) complex of the type [Ar-Pd(II)-X(L)n], formed after the palladium inserts into the aryl halide bond.

Transmetalation Intermediate: A diorganopalladium(II) complex, [Ar-Pd(II)-Ar'(L)n], formed after the transfer of the second aryl group from the organometallic reagent (e.g., organoboron compound).

In transformations of the final product, such as the acid-catalyzed cyclization of alkyl biphenyl-2-carboxylates to form fluorenones, different intermediates are involved. Studies have shown that this process can proceed through an intramolecular electrophilic aromatic substitution, but can also involve a parallel mechanism that leads to the evolution of carbon monoxide (CO) and carbon dioxide (CO2), suggesting the formation of complex intermediate species. chemrxiv.org

Electron Transfer Pathways and Radical Intermediates in Transformations

While many cross-coupling reactions are understood to proceed via two-electron pathways (oxidative addition/reductive elimination), alternative mechanisms involving single-electron transfer (SET) and the formation of radical intermediates have been identified, particularly in systems catalyzed by metals like iron or nickel. nih.gov

For instance, mechanistic studies on iron-catalyzed cross-coupling have provided evidence for the formation of iron(I) active species, which can engage in radical pathways. nih.gov Similarly, certain nickel-catalyzed reactions for C-C bond formation have been shown to involve the formation of aryl radicals. These radicals are generated through an initiation process and can then react with an arene in a process known as base-assisted homolytic aromatic substitution. researchgate.net

While less common for palladium-catalyzed Suzuki-type couplings under standard conditions, the potential for radical pathways cannot be entirely dismissed, especially with certain substrates or under photochemical or electrochemical conditions. The involvement of such pathways would lead to a different set of intermediates and transition states compared to the classical catalytic cycle. The presence of functional groups like the nitrile (cyano) and carboxylate groups on the this compound scaffold could potentially influence the stability of radical intermediates or participate in electron transfer processes under specific reaction conditions.

Regioselectivity and Stereoselectivity in Functionalization Reactions

Further functionalization of the this compound scaffold must consider the directing effects of the existing substituents to achieve the desired regioselectivity. Both the ethyl carboxylate group (-COOEt) and the cyano group (-CN) are electron-withdrawing and act as meta-directing groups in electrophilic aromatic substitution reactions.

| Substituent | Ring Position | Electronic Effect | Directing Effect |

| Ethyl Carboxylate (-COOEt) | 3 | Electron-withdrawing | meta-directing |

| Cyano (-CN) | 2' | Electron-withdrawing | meta-directing |

This means that electrophilic attack on the ring bearing the carboxylate group will preferentially occur at the 5-position, while attack on the other ring will be directed to the 4'- and 6'-positions.

Stereoselectivity becomes a critical consideration due to the phenomenon of atropisomerism. The substituents at the 2'- (cyano) and 3- (carboxylate) positions of the biphenyl system can create a significant steric barrier to rotation around the C-C single bond connecting the two phenyl rings. If this rotational barrier is high enough, the molecule can exist as a pair of stable, non-superimposable mirror images (enantiomers) called atropisomers. The synthesis of a single atropisomer (atroposelective synthesis) is a significant challenge in modern organic chemistry and often requires the use of chiral catalysts or auxiliaries that can control the orientation of the two rings during the crucial C-C bond-forming step.

Catalyst Design Principles and Mechanistic Roles in Cross-Coupling

The rational design of catalysts is paramount for achieving high efficiency and selectivity in the synthesis of biphenyls. rsc.org For palladium-catalyzed cross-coupling, the catalyst system consists of a palladium source and, crucially, one or more ligands. The ligand plays a multifaceted role in the catalytic cycle. nih.gov

Key Ligand Properties and Their Mechanistic Impact:

Electron-Richness: Ligands that are strong electron donors (e.g., bulky alkylphosphines) increase the electron density on the palladium center. This facilitates the oxidative addition step, which is often the rate-limiting step, particularly for less reactive aryl chlorides. nih.gov

Steric Bulk: A large steric profile (quantified by the ligand cone angle) promotes the formation of coordinatively unsaturated, highly reactive monoligated palladium(0) species (L1Pd(0)). nih.gov These species are believed to be the true active catalysts. Steric bulk also accelerates the final reductive elimination step, which releases the product and regenerates the catalyst.

A prime example is tri(tert-butyl)phosphine (P(t-Bu)3), a ligand whose combination of electron-richness and large steric bulk proved revolutionary for the coupling of challenging substrates like aryl chlorides. nih.gov

| Ligand | pKa (Electron-donating ability) | Cone Angle (Steric Bulk) | Mechanistic Impact |

| PPh3 | 2.73 | 145° | General purpose, moderate activity |

| P(o-tolyl)3 | 3.08 | 194° | Increased steric bulk, improved activity |

| P(t-Bu)3 | 11.4 | 182° | Highly electron-rich and bulky, very high activity |

Modern catalyst design often focuses on the development of "precatalysts." These are stable, air-tolerant palladium(II) complexes that can be easily handled but are designed to efficiently generate the active, unstable L1Pd(0) species under the reaction conditions. This approach provides greater control over the catalytic process and improves the reproducibility of synthetic procedures. nih.gov

Derivatization and Functionalization Strategies Employing the Ethyl 2 Cyanobiphenyl 3 Carboxylate Structural Motif

Synthesis of Precursors for Complex Organic Molecules

Ethyl 2'-cyanobiphenyl-3-carboxylate serves as a valuable intermediate for the synthesis of more intricate organic molecules. The presence of the cyano and ethyl ester functional groups allows for a variety of chemical transformations. The cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid, while the ester group can undergo hydrolysis or transesterification. Furthermore, the biphenyl (B1667301) core itself can be subjected to electrophilic aromatic substitution to introduce additional functionalities.

One strategy involves the modification of the terminal groups to create new bifunctional precursors. For instance, synthetic routes have been developed for ω-hydroxyalkyl and ω-hydroxyalkynyl cyanobiphenyl compounds. researchgate.net These hydroxy-terminated derivatives are valuable precursors for creating other materials, such as liquid crystal dimers or monomers for polyesters. researchgate.net The general applicability of this compound as a starting material is rooted in its capacity to undergo selective transformations at its functional sites, enabling the construction of complex molecular architectures.

Incorporation into Pharmaceutical Intermediates and Analogues

The 2'-cyanobiphenyl moiety is a cornerstone in the development of a major class of cardiovascular drugs. The strategic placement of the cyano group makes it an ideal precursor for the synthesis of potent therapeutic agents.

This compound and its close derivatives are key intermediates in the synthesis of Angiotensin II receptor blockers (ARBs), commonly known as sartans. google.comsellchems.com The 2'-cyano group on the biphenyl framework is a critical precursor to the 5-tetrazolyl group, which is a bioisostere for a carboxylic acid and essential for the high binding affinity of these antagonists to the AT₁ receptor. nih.gov

The typical synthetic pathway involves the conversion of the nitrile functionality into a tetrazole ring, often through a [2+3] cycloaddition reaction with an azide (B81097), such as sodium azide or tributyltin azide. google.com The remainder of the molecule, including the biphenyl-3-carboxylate portion, serves as a scaffold onto which other essential pharmacophoric elements, like an imidazole (B134444) or benzimidazole (B57391) ring system, are constructed. nih.govnih.gov For example, the intermediate Methyl 1-[(2′-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate is a direct precursor in the synthesis of candesartan (B1668252) cilexetil, a widely used ARB. sellchems.com

| Precursor Motif | Key Transformation | Resulting Pharmacophore | Drug Class | Example |

|---|---|---|---|---|

| 2'-Cyanobiphenyl | Cycloaddition with azide (e.g., NaN₃) | (2'-(1H-tetrazol-5-yl)biphenyl) | Angiotensin II Receptor Blockers (ARBs) | Valsartan, Candesartan, Irbesartan google.comnih.gov |

Beyond its established role in ARB synthesis, the this compound scaffold is a versatile platform for generating diverse building blocks for medicinal chemistry. The functional groups allow for combinatorial derivatization to explore structure-activity relationships (SAR) for various biological targets. nih.gov

Chemical strategies include:

Ester Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid provides a handle for amide bond formation, allowing coupling with a wide array of amines to generate libraries of new chemical entities.

Nitrile Reduction: Reduction of the cyano group to a primary amine introduces a basic center and a nucleophilic site for further functionalization.

Biphenyl Core Substitution: Electrophilic substitution on the aromatic rings can introduce substituents that modulate the electronic properties, lipophilicity, and steric profile of the molecule, which are critical factors influencing biological activity. nih.gov

These strategies enable the systematic modification of the parent molecule to optimize potency, selectivity, and pharmacokinetic properties, leading to the discovery of novel therapeutic agents. nih.gov

Integration into Advanced Functional Materials

The cyanobiphenyl unit is one of the most important mesogens (liquid crystal-forming moieties) in the history of materials science. Its rigid, rod-like shape and large dipole moment arising from the terminal cyano group are conducive to the formation of liquid crystalline phases. wikipedia.orgtandfonline.comwhiterose.ac.uk

The archetypal cyanobiphenyl liquid crystals, such as 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), feature a linear arrangement of substituents at the 4 and 4'-positions of the biphenyl core. wikipedia.org This linearity is crucial for the formation of the nematic phase. This compound, by contrast, has a substitution pattern that introduces a significant "kink" into the molecular structure. This deviation from linearity disrupts the parallel molecular packing required for conventional nematic phases.

However, this non-linear structure can be exploited to create other types of liquid crystals, such as bent-core or "banana" liquid crystals, or it can be used as a starting material for more traditional calamitic (rod-shaped) mesogens. mdpi.comtandfonline.com For example, the ester group could be hydrolyzed and then re-esterified with a long, linear alcohol, or the core could be further functionalized to create more complex, multi-ring mesogenic structures. The inherent properties of the cyanobiphenyl core—its rigidity and strong dipole—remain valuable assets in the design of new liquid crystalline materials. nih.gov

| Compound | Structure | Key Structural Feature | Impact on LC Properties |

|---|---|---|---|

| 4-Cyano-4'-pentylbiphenyl (5CB) | Linear (4,4'-substitution) | Promotes parallel alignment, leading to a stable nematic phase over a convenient temperature range. wikipedia.org | |

| This compound | Bent (2',3-substitution) | Disrupts linear packing, making conventional nematic phase formation less likely but opening possibilities for other mesophases. |

Liquid crystalline polymers (LCPs) combine the properties of polymers with the anisotropic nature of liquid crystals. wikipedia.org this compound is a suitable precursor for creating monomers for LCPs, particularly side-chain liquid crystal polymers (SCLCPs). tandfonline.com In SCLCPs, the mesogenic units are attached as side groups to a flexible polymer backbone. researchgate.net

A common strategy involves modifying the ethyl carboxylate group. It can be hydrolyzed to the carboxylic acid, which can then be converted to an acid chloride. This reactive intermediate can be attached to a polymer backbone containing hydroxyl or amino groups. Alternatively, the ester can be reduced to a primary alcohol. This alcohol can then be esterified with a polymerizable group, such as acrylic acid or methacrylic acid, to yield a liquid crystalline monomer. This monomer can then undergo free-radical polymerization to form the final SCLCP. acs.orgacs.org The cyanobiphenyl moiety provides the necessary mesogenic character, which can be preserved in the final polymer, leading to materials with unique optical and mechanical properties. tandfonline.com

Development of Liquid Crystalline Compounds with Cyanobiphenyl Cores

Molecular Engineering for Mesophase Stability

The cyanobiphenyl scaffold is fundamental to the design of liquid crystals (LCs) due to its rigid, elongated shape and strong dipole moment from the nitrile group, which promotes the formation of stable mesophases. mdpi.com Molecular engineering of the this compound structure allows for the fine-tuning of these properties to control the temperature range and stability of liquid crystalline phases, such as the nematic phase.

Key strategies for enhancing mesophase stability involve modifications to both the core and the terminal groups of the molecule. researchgate.net While the biphenyl core provides the basic rigid structure, alterations can have a dramatic influence on mesogenic behavior. For instance, lateral substitution on the phenyl rings can alter the molecule's breadth and packing efficiency. researchgate.net More commonly, modifications are made to the terminal groups. The ethyl carboxylate group in this compound is a prime target for such engineering.

Research on analogous cyanobiphenyl systems has demonstrated that the length and nature of alkyl or alkoxy chains significantly impact mesophase characteristics. mdpi.com For example, varying the length of an alkyl chain can systematically alter the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid). researchgate.net Hydroxy-terminated cyanobiphenyls, which can be prepared as intermediates, often exhibit nematic phases and serve as precursors for more complex structures. researchgate.net By hydrolyzing the ethyl ester of this compound to the corresponding carboxylic acid and then re-esterifying it with longer or more complex alcohols, the mesophase behavior can be precisely controlled. This allows for the design of materials with specific transition temperatures required for device applications.

The table below outlines potential modification strategies on a cyanobiphenyl scaffold, like that of this compound, and their expected impact on mesophase stability, based on established principles in liquid crystal design. mdpi.comresearchgate.net

| Modification Strategy | Target Site on Scaffold | Expected Effect on Mesophase Properties | Rationale |

| Chain Elongation | 3-carboxylate group | Increase in clearing point and potential induction of smectic phases. | Enhances molecular anisotropy and intermolecular van der Waals forces, favoring more ordered phases. |

| Introduction of Unsaturation | Alkyl chain of the ester | Can lower melting points and affect mesophase type. | Introduces kinks or bends in the molecular structure, disrupting crystal packing. |

| Lateral Substitution | Phenyl rings | Typically lowers clearing points and broadens the nematic range. | Increases molecular breadth, hindering close packing and reducing intermolecular attraction. |

| Terminal Group Modification | 2'-cyano group | Conversion to other polar groups can alter dielectric anisotropy and phase behavior. | The strong dipole of the cyano group is critical for positive dielectric anisotropy; changes directly impact electro-optical properties. mdpi.com |

Functionalization for Polymer Semiconductors

The this compound motif is a promising candidate for incorporation into polymer semiconductors. The cyano group is a strong electron-withdrawing unit, which is vital for designing n-type or ambipolar organic semiconductors by lowering the energy levels of the frontier molecular orbitals (FMOs). researchgate.net Functionalizing this molecule for polymerization allows its unique electronic properties to be translated into a macromolecular system suitable for thin-film electronic devices.

The primary strategy for functionalization involves converting the ethyl carboxylate group into a reactive moiety suitable for polymerization reactions. A straightforward approach is the hydrolysis of the ester to the corresponding carboxylic acid, 2'-cyanobiphenyl-3-carboxylic acid. This carboxylic acid can then serve as a monomer in polycondensation reactions. For example, it can be reacted with di-functionalized comonomers, such as diols or diamines, through esterification or amidation reactions to form polyesters or polyamides.

Incorporating the cyanobiphenyl unit into a polymer backbone, particularly in conjugation with electron-rich units like dialkoxybithiophenes, can lead to materials with tailored electronic properties for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.net The regiochemistry of the linkage is crucial, as it dictates the planarity of the polymer backbone and the efficiency of intramolecular and intermolecular charge transport. researchgate.net

The proposed synthetic pathway for creating a semiconductor polymer using this compound as a precursor is detailed below.

| Step | Reaction | Reagents | Product | Purpose |

| 1. Activation | Hydrolysis | NaOH, H₂O/EtOH, then HCl | 2'-Cyanobiphenyl-3-carboxylic acid | Creates a reactive carboxylic acid functional group for polymerization. |

| 2. Polymerization | Polycondensation (Esterification) | Thionyl chloride (SOCl₂), then a diol comonomer (e.g., Ethylene Glycol) and a base | Polyester with pendant cyanobiphenyl units | Forms the polymer backbone, incorporating the electro-active cyanobiphenyl moiety. |

| 3. Polymerization | Polycondensation (Amidation) | Activating agent (e.g., HATU), then a diamine comonomer (e.g., 1,4-Phenylenediamine) | Polyamide with pendant cyanobiphenyl units | Creates an alternative polymer structure with potentially different solubility and thermal properties. |

Synthesis of Derivatives for Electrochromic Materials

Electrochromic materials can change their optical properties (i.e., color) in response to an applied electrical potential. This functionality requires molecules with stable and reversible redox states. The this compound scaffold can be derivatized to create such materials. The biphenyl core provides a stable conjugated system that can be extended, and the functional groups offer sites for modification to enhance electrochromic performance.

A key strategy is to incorporate the cyanobiphenyl unit into a larger, more complex π-conjugated system known for its electrochromic properties, such as viologens (4,4'-bipyridinium salts) or conjugated polymers. The ester group on the this compound molecule is the synthetic handle for these transformations.

For instance, the ester can be reduced to a primary alcohol (3'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile). This alcohol can then be converted to a halide (e.g., a bromide) and used to quaternize pyridine (B92270) or bipyridine units, forming the core of a viologen-like structure. The resulting molecule would exhibit multiple, stable reduced states, leading to distinct color changes.

Alternatively, the carboxylic acid derivative (2'-cyanobiphenyl-3-carboxylic acid) can be electropolymerized or coupled via transition-metal-catalyzed cross-coupling reactions to form a conjugated polymer. The presence of the electron-withdrawing cyano group would modulate the polymer's electronic band gap and redox potentials, thereby influencing its electrochromic behavior.

| Derivative Class | Proposed Synthetic Modification | Target Electrochromic Property | Mechanism |

| Viologen Analogs | Reduction of ester to alcohol, conversion to halide, and reaction with 4,4'-bipyridine. | Reversible color change upon reduction (e.g., colorless to blue/green). | Formation of stable radical cations and dications upon electrochemical reduction of the bipyridinium core. |

| Conjugated Polymers | Conversion of ester to a polymerizable group (e.g., boronic ester, halide) for Suzuki or Stille coupling. | Color change across the visible spectrum depending on the polymer's redox state. | Injection/ejection of charge into/from the polymer's conjugated backbone alters its electronic transitions. |

| Amide Derivatives | Amidation of the carboxylic acid with an electroactive amine (e.g., aniline, triphenylamine). | Enhanced redox stability and modulation of color. | The amide linkage extends conjugation and incorporates additional redox-active sites into the molecule. |

Fabrication of Chemosensors and Biosensors Utilizing Cyanobiphenyl Scaffolds

The highly ordered yet fluid nature of liquid crystals makes them exceptionally sensitive to external stimuli, including the presence of chemical analytes. nih.gov The cyanobiphenyl scaffold is a cornerstone of liquid crystal-based sensor technology because its molecular organization can be easily perturbed by guest molecules, leading to a detectable optical signal. nih.gov

A sensor can be fabricated by creating a thin, ordered film of a liquid crystal material derived from this compound on a surface. The principle of detection relies on the interaction between an analyte and the liquid crystal molecules. When volatile organic compounds (VOCs) or other analytes adsorb onto and diffuse into the liquid crystal film, they disrupt the delicate intermolecular forces that maintain the ordered mesophase. nih.gov This disruption can trigger a phase transition, for example, from an ordered nematic phase to a disordered isotropic liquid. nih.gov When viewed through crossed polarizers, this phase transition results in a dramatic change in the optical texture, providing a simple, visible readout of the analyte's presence.

The specific chemical structure of this compound, with its polar cyano and ester groups and its aromatic biphenyl core, offers multiple sites for interaction with different types of analytes. The polarity of the functional groups can facilitate binding with polar molecules through dipole-dipole interactions, while the biphenyl rings can interact with nonpolar or aromatic analytes through van der Waals and π-π stacking interactions. This allows for a degree of selectivity in sensor design. By further functionalizing the ester group, one could attach specific receptor molecules to create highly selective biosensors.

| Analyte Class | Potential Interaction Mechanism | Expected Optical Response |

| Polar Volatile Organic Compounds (VOCs) (e.g., Alcohols, Ketones) | Dipole-dipole interactions with the cyano and carboxylate groups. | Disruption of nematic order, leading to a nematic-to-isotropic phase transition and a dark field under cross-polarizers. nih.gov |

| Nonpolar Aromatic Compounds (e.g., Toluene, Benzene) | π-π stacking interactions with the biphenyl rings. | Intercalation between LC molecules, causing a change in birefringence and texture without a full phase transition. |

| Acidic/Basic Gases (e.g., HCl, NH₃) | Acid-base interaction with the ester or cyano group. | Strong disruption of molecular alignment due to protonation or specific binding, causing a distinct textural change. |

| Biomolecules (with functionalized scaffold) | Specific receptor-ligand binding (e.g., antigen-antibody). | Anchoring of biomolecules at the LC interface triggers a reorientation of the LC molecules, changing the optical appearance. |

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 2 Cyanobiphenyl 3 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like ethyl 2'-cyanobiphenyl-3-carboxylate. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C, DEPT-135) for Structural Assignment

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT-135), are fundamental for the initial structural assignment of this compound.

¹H NMR: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the aromatic protons on the two phenyl rings would exhibit complex splitting patterns in the downfield region, while the ethyl group protons would appear as a characteristic quartet and triplet in the upfield region.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the cyano group carbon (around 115–120 ppm), the ester carbonyl carbon (around 165–170 ppm), and the various aromatic and aliphatic carbons.

DEPT-135: DEPT-135 is a spectral editing technique that differentiates carbon signals based on the number of attached protons. openstax.orgyoutube.com CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in a DEPT-135 spectrum. openstax.orgyoutube.com This technique is crucial for confirming the presence of the ethyl group's CH₂ and CH₃, as well as distinguishing the CH groups from the quaternary carbons in the biphenyl (B1667301) core. researchgate.net

| NMR Technique | Information Obtained | Expected Signals for this compound |

| ¹H NMR | Number and type of protons, neighboring protons | Aromatic protons (complex multiplets), Ethyl quartet (CH₂), Ethyl triplet (CH₃) |

| ¹³C NMR | Number and type of carbon atoms | Cyano (CN), Carbonyl (C=O), Aromatic carbons, Ethyl carbons |

| DEPT-135 | Distinguishes CH, CH₂, and CH₃ groups | Positive signals for CH and CH₃, Negative signal for CH₂ |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms and the stereochemistry of complex molecules. science.govwiley.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the protons of the ethyl group and within the individual aromatic rings, helping to trace the spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduyoutube.com This is a powerful tool for definitively assigning the ¹³C signals based on the already assigned ¹H signals. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule, such as connecting the ethyl group to the carboxylate function and the two phenyl rings to each other. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. researchgate.net This experiment is crucial for determining the three-dimensional structure and conformation of the molecule, particularly the relative orientation of the two phenyl rings. researchgate.net

| 2D NMR Technique | Correlation Type | Application for this compound |

| COSY | ¹H-¹H through-bond coupling | Establishing proton connectivity within the ethyl group and aromatic rings. |

| HSQC | ¹H-¹³C one-bond correlation | Assigning carbon signals based on attached protons. |

| HMBC | ¹H-¹³C multiple-bond correlation | Confirming connectivity across the biphenyl linkage and to the functional groups. |

| NOESY | ¹H-¹H through-space correlation | Determining the spatial arrangement and conformation of the biphenyl rings. |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule and can also offer insights into intermolecular interactions and phase behavior. mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for their identification. For this compound, key vibrational bands would include:

C≡N stretch: A strong, sharp absorption band for the cyano group.

C=O stretch: A strong absorption band for the ester carbonyl group.

C-O stretch: Absorption bands associated with the ester linkage.

Aromatic C-H and C=C stretches: Multiple bands characteristic of the substituted phenyl rings.

Aliphatic C-H stretches: Bands corresponding to the ethyl group.

In addition to functional group identification, shifts in the positions and changes in the shapes of these bands can indicate the presence of intermolecular interactions, such as hydrogen bonding or π-π stacking, in the solid state. nih.gov

Raman Spectroscopy for Molecular Structure and Phase Behavior

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. imperial.ac.uk While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For cyanobiphenyl derivatives, Raman spectroscopy is particularly useful for studying: researchgate.net

The C-C stretching mode between the two phenyl rings. researchgate.net

The collective vibrations of the conjugated core. mdpi.com

Phase transitions in liquid crystalline materials, a common application for related cyanobiphenyl compounds. computersciencejournal.org

The intensity and frequency of Raman bands are sensitive to the molecular conformation and the distribution of π-electron density. imperial.ac.uk

| Vibrational Spectroscopy Technique | Principle | Key Information for this compound |

| FT-IR | Absorption of IR radiation | Identification of C≡N, C=O, and other functional groups; study of intermolecular interactions. |

| Raman | Inelastic scattering of light | Analysis of the biphenyl linkage, conjugated system, and potential phase behavior. |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, a common technique would be Electrospray Ionization Mass Spectrometry (ESI-MS), which is a soft ionization method that typically results in the observation of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Techniques for Supramolecular Assembly and Morphology

The tendency of cyanobiphenyl derivatives to self-assemble into ordered liquid crystalline phases is a key feature of their material properties. Specialized microscopy techniques are essential to visualize and analyze these supramolecular structures.

Polarized Optical Microscopy (POM) is the primary and most direct method for identifying liquid crystalline phases. libretexts.org Because liquid crystals are optically anisotropic, they interact with polarized light to produce characteristic patterns known as textures. arxiv.org These textures are fingerprints for specific liquid crystal phases (e.g., nematic, smectic). libretexts.org When a sample of a cyanobiphenyl derivative is placed between two crossed polarizers, the anisotropic arrangement of molecules allows light to pass through, revealing colorful and intricate patterns. libretexts.orgarxiv.org In contrast, an isotropic liquid or an unaligned crystalline solid will appear dark.

For cyanobiphenyl-based materials, POM reveals distinct textures upon heating or cooling through different phase transitions. acs.org For example, the nematic (N) phase, characterized by long-range orientational order, often displays a "Schlieren" texture with dark brushes corresponding to topological defects. researchgate.net Other observed textures in cyanobiphenyl systems include blocky, stripe-like, or rope-like patterns, which can be indicative of more ordered phases like the twist-bend nematic (NTB) phase. mdpi.com The observation of these textures as a function of temperature allows for the precise determination of phase transition points. acs.org

| Liquid Crystal Phase | Typical POM Texture in Cyanobiphenyl Systems | Description |

|---|---|---|

| Nematic (N) | Schlieren, Marbled | Characterized by thread-like defects (disclinations) from which dark brushes originate. Indicates orientational but not positional order. researchgate.net |

| Twist-Bend Nematic (NTB) | Stripe-like, Rope-like, Blocky | Fine, periodic stripes or coarser block-like domains indicate a heliconical superstructure with a nanoscale pitch. mdpi.com |

| Smectic A (SmA) | Focal-conic, Fan-shaped | Textures arise from molecules organized in layers, which can form domains resembling fans or polygonal shapes. acs.org |